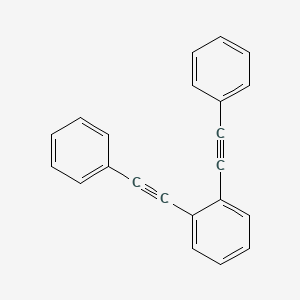

1,2-Bis(phenylethynyl)benzene

Description

Significance of Arylethynylbenzenes in π-Conjugated Systems Research

Arylethynylbenzenes are a class of organic compounds characterized by a central benzene (B151609) ring substituted with one or more phenylethynyl groups. These molecules are of significant interest in the field of π-conjugated systems research. A π-conjugated system is a molecule containing alternating single and multiple bonds, which allows for the delocalization of π-electrons across the molecule. libretexts.org This delocalization is responsible for the unique electronic and optical properties of these materials. libretexts.org

The inherent thermodynamic stability associated with conjugation makes these systems particularly robust. libretexts.org Oligo-phenylethynyl compounds, for instance, are well-known one-dimensional molecular wires where the π-electrons from the triple bonds and benzene rings are delocalized over the entire compound. aip.org This extended conjugation is a key feature that researchers aim to exploit for various applications.

The study of arylethynylbenzenes is crucial for developing new materials with tailored properties. For example, the introduction of different functional groups to the arylethynylbenzene backbone can fine-tune the electronic and photophysical characteristics of the resulting molecules. tandfonline.com This molecular engineering approach is essential for creating advanced materials for use in organic electronics, such as conductive polymers and organic field-effect transistors. smolecule.comresearchgate.net

Unique Structural Features and Electronic Landscape of 1,2-Bis(phenylethynyl)benzene

This compound (BPEB) is a specific arylethynylbenzene with two phenylethynyl groups attached to adjacent carbon atoms on the benzene ring. sigmaaldrich.com This ortho-substitution pattern gives rise to distinct structural and electronic properties compared to its meta and para isomers. The close proximity of the two phenylethynyl groups can lead to steric interactions that influence the molecule's conformation and, consequently, its electronic landscape.

The π-system of this compound is extensive, encompassing the central benzene ring and the two phenylethynyl substituents. This extended conjugation results in a small energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a characteristic feature of many antiaromatic polycyclic conjugated hydrocarbons. researchgate.net The ability to undergo cyclization reactions is another significant aspect of its chemistry. For instance, it can be converted into dibenzopentalenes through transition-metal-catalyzed reactions. mdpi.comresearchgate.net

The electronic structure of BPEB can be further understood by considering its potential to form various polycyclic aromatic compounds through intramolecular reactions. These reactions are often driven by the desire to achieve a more stable, extended π-conjugated system. The study of these transformations provides valuable insights into the reactivity and potential applications of this compound as a building block in the synthesis of larger, more complex organic materials.

Scope and Research Trajectories for the Compound

The research surrounding this compound is multifaceted, with several key trajectories currently being explored. One major area of focus is its use as a precursor in the synthesis of novel π-conjugated systems. Its ability to undergo cyclization and cycloaddition reactions makes it a versatile starting material for creating complex polycyclic aromatic hydrocarbons and heterocyclic compounds. mdpi.comresearchgate.netfigshare.comtandfonline.com

For example, the cyclization of this compound derivatives can lead to the formation of dibenzopentalenes, which are themselves interesting building blocks for ladder-type π-conjugated molecules. researchgate.net Furthermore, cascade cyclization reactions with reagents like sodium azide (B81097) can produce mdpi.comresearchgate.netfigshare.comtriazolo[5,1-a]isoquinoline derivatives, which are of interest in medicinal and materials chemistry. figshare.comtandfonline.comtandfonline.comtandfonline.com

Another significant research direction involves investigating the on-surface chemistry of this compound. Studies using scanning tunneling microscopy have shown that its thermally induced cyclization on a gold surface leads to the formation of a highly strained bicyclic olefin. nih.gov Understanding such surface-confined reactions is crucial for the bottom-up fabrication of novel carbon-based nanomaterials.

The fundamental photophysical properties of this compound and its derivatives are also a subject of ongoing investigation. google.com Researchers are interested in how the molecular structure influences properties like two-photon absorption, which is relevant for applications in bioimaging and photodynamic therapy. acs.org Theoretical studies, often in conjunction with experimental work, aim to elucidate the relationship between the electronic structure and the observed photophysical behavior. researchgate.netacs.org

Interactive Data Tables

Table 1: Key Research Findings on this compound Reactions

| Reactant(s) | Catalyst/Conditions | Product(s) | Research Focus |

| This compound | PtCl₄ in benzene | Dibenzopentalene Pt-complex | Catalytic preparation of dibenzopentalenes. mdpi.com |

| This compound, Dialkyl acetylenedicarboxylates | H₂PtCl₆·6H₂O, Aliquat 336® | Adducts and dibenzopentalene | Cyclization in the presence of trapping agents. mdpi.comresearchgate.net |

| This compound | Tellurium in pentachloroethane | Dibenzopentalene | Tellurium-catalyzed cyclization. mdpi.comresearchgate.net |

| This compound, Sulfur | Heat, exclusion of air | 6-Phenylbenz[b]indeno[2,1-d]thiopyran, Bis(6-phenylbenz[b]indeno[2,1-d]thiopyran-11-yl) disulfide | Reactions with elemental sulfur. researchgate.net |

| This compound, Carbon Monoxide | [CH₃N(C₈H₁₇)₃]⁺ [RhCl₄(H₂O)₂]⁻ | Indeno[2,1-b]furan-2-one derivatives | Reductive carbonylation. researchgate.net |

| Unsymmetrical this compound derivatives, NaN₃ | Heat | mdpi.comresearchgate.netfigshare.comTriazolo[5,1-a]isoquinoline derivatives | Selective cascade cyclization for N-heterocycles. figshare.comtandfonline.comtandfonline.comtandfonline.com |

| 1,2-Bis(2-phenylethynyl)benzene | Au(111) surface, heat | Strained bicyclic olefin dimers | On-surface C¹-C⁶ cyclization. nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

13203-60-6 |

|---|---|

Molecular Formula |

C22H14 |

Molecular Weight |

278.3 g/mol |

IUPAC Name |

1,2-bis(2-phenylethynyl)benzene |

InChI |

InChI=1S/C22H14/c1-3-9-19(10-4-1)15-17-21-13-7-8-14-22(21)18-16-20-11-5-2-6-12-20/h1-14H |

InChI Key |

XOJSMLDMLXWRMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=CC=C2C#CC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparations

Palladium-Catalyzed Cross-Coupling Reactions

The construction of the carbon-carbon triple bonds in 1,2-bis(phenylethynyl)benzene is most commonly achieved through palladium-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance, making them the cornerstone of BPEB synthesis.

Sonogashira Cross-Coupling Approaches

The Sonogashira reaction, a coupling of a terminal alkyne with an aryl or vinyl halide, is the preeminent method for synthesizing this compound and its derivatives. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. A common route involves the double Sonogashira coupling of 1,2-dihalobenzene with phenylacetylene (B144264).

Advanced Sonogashira methodologies have been developed to improve efficiency, catalyst reusability, and environmental footprint. For instance, performing the reaction in γ-valerolactone-based ionic liquids has been shown to be effective for the coupling of various iodoaromatic compounds with phenylacetylene, proceeding under mild conditions without the need for an auxiliary base. researchgate.net In some systems, the copper co-catalyst can be eliminated entirely. researchgate.netnih.govacs.org Furthermore, novel catalytic systems, such as those using air-stable, monoligated palladium precatalysts or phosphine-free, magnetically recoverable nickel nanoparticle catalysts, have been introduced to enhance the reaction's practicality and sustainability. nih.govacs.org

The synthesis of substituted BPEB derivatives often relies on the Sonogashira coupling of pre-functionalized starting materials. For example, carbonyl-substituted derivatives can be prepared from the corresponding acyl chlorides and terminal alkynes. acs.org Highly regioselective mono- and double Sonogashira couplings have been reported for poly-iodinated benzenes, allowing for the controlled synthesis of specifically substituted BPEB analogues. beilstein-journals.org

| Aryl Halide | Alkyne | Catalyst System | Solvent/Base | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Iodobenzene | Phenylacetylene | PdCl2(PPh3)2 | [TBP][4EtOV] (Ionic Liquid) | 55 °C, 3 h | >98% | researchgate.net |

| 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl | DMSO / TMP | Room Temp, 2 h | 95% | nih.govacs.org |

| Aryl Halide | Phenylacetylene | Ni NPs-rGO, CuI | NMP / K2CO3 | 120 °C, 4 h | up to 95% | nih.gov |

| 2,5-Diiodo-N-morpholinebenzamide | Phenylacetylene | Pd2(dba)3, CuI, PPh3 | DMSO / iPr2NH | 45 °C, 1 h | 60% | cam.ac.uk |

Other Palladium-Mediated Coupling Strategies

Beyond the Sonogashira reaction, other palladium-catalyzed transformations are employed to synthesize BPEB and its derivatives. Palladium-catalyzed cyclization reactions of 1,2-dialkynylbenzenes provide a route to substituted benzofulvenes. acs.org Another approach involves the cross-coupling of bis(cyclopentadienyl)diaryltitaniums with terminal alkynes, catalyzed by palladium acetate. bohrium.commdpi.com

Palladium catalysts are also crucial in the synthesis of more complex structures from the BPEB core. For instance, the reaction of this compound with ethylene (B1197577) in the presence of palladium(II) dichloride leads to adducts, and tetrakis(triphenylphosphine)palladium(0) has been used in related transformations. thieme-connect.com These methods highlight the versatility of palladium catalysis in both forming and functionalizing the BPEB framework.

Alternative Synthetic Routes

While palladium-catalyzed couplings are dominant, alternative synthetic routes, particularly those involving cycloaddition reactions, provide access to a wide range of BPEB derivatives and analogues that are otherwise difficult to obtain.

Cycloaddition Reactions for Derivatives

The rich reactivity of the dual alkyne functionality in this compound makes it an excellent substrate for cycloaddition reactions. A notable example is the cascade cyclization of BPEB derivatives with sodium azide (B81097) (NaN₃) to produce substituted acs.orgrsc.orgacs.orgtriazolo[5,1-a]isoquinoline compounds. acs.orgrsc.orgacs.org

The BPEB framework can also participate in [4+2] cycloadditions. It can react with dienophiles like tetracyclone in a Diels-Alder reaction to form highly substituted polyaromatic compounds such as 1,2-bis(pentaphenylphenyl)benzene. bottalab.it In a different vein, the on-surface dehydro-Diels-Alder reaction of dibromo-bis(phenylethynyl)benzene on a gold surface has been demonstrated, showcasing a method for creating extended nanostructures. acs.org Furthermore, rhodium-catalyzed cross-cyclooligomerization with reagents like dimethyl acetylenedicarboxylate (B1228247) results in complex terphenyl derivatives. thieme-connect.com

| Reactant | Reaction Type | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Substituted this compound | Cascade Cyclization | NaN3, DMSO | acs.orgrsc.orgacs.orgTriazolo[5,1-a]isoquinoline derivatives | acs.orgrsc.org |

| This compound | [4+2] Cycloaddition (Diels-Alder) | Tetracyclone, Heat | 1,2-Bis(pentaphenylphenyl)benzene | bottalab.it |

| Dibromo-bis(phenylethynyl)benzene | Dehydro-Diels-Alder | Au(111) surface, Heat | Polycyclic aromatic nanostructures | acs.org |

| This compound | Cross-cyclooligomerization | Rhodium catalyst, MeO2CC≡CCO2Me | Substituted Terphenyl derivative | thieme-connect.com |

Stereoselective Synthesis of Analogues

The synthesis of chiral analogues of BPEB, particularly those exhibiting axial chirality, is an area of advanced research, driven by their potential as chiral ligands in asymmetric catalysis. Several stereoselective methods have been developed to construct these sophisticated molecules.

One powerful strategy is the transition-metal-catalyzed enantioselective [2+2+2] cyclotrimerization of alkynes, which can construct the chiral biaryl scaffold with high enantioselectivity. acs.org Dynamic kinetic asymmetric alkynylation, using a palladium(0)/chiral ligand system, has been successfully applied to racemic heterobiaryl sulfonates to produce axially chiral heterobiaryl alkynes in excellent yields and enantioselectivities. rsc.org Other notable methods include the copper-catalyzed enantioselective Diels-Alder/retro-Diels-Alder reaction of 2-pyrones with alkynes and the iridium-catalyzed atroposelective hydroarylation of alkynes. thieme-connect.comacs.org A combined copper- and palladium-catalyzed atroposelective arylboration of alkynes provides access to tetrasubstituted axially chiral alkenylboronates, which are versatile synthetic intermediates. bohrium.com These methods represent the cutting edge of asymmetric synthesis, enabling the creation of structurally precise, chiral molecules analogous to BPEB.

Derivatization Strategies via Functional Group Introduction

The functionalization of the this compound scaffold is crucial for tuning its electronic, optical, and material properties. Derivatization can be achieved by introducing functional groups onto the starting materials before the coupling reaction or by modifying the BPEB core after its formation.

A common strategy involves the use of substituted precursors in cross-coupling reactions. For example, BPEB derivatives bearing fluorine, alkyl, ethoxy, or trifluoromethyl groups have been synthesized for applications in liquid crystals by starting with appropriately functionalized aryl halides or phenylacetylenes. nih.gov Similarly, fluorogenic heterocycles have been prepared by first synthesizing a functionalized central ring (e.g., through nitration of a substituted catechol) and then attaching the phenylethynyl arms via Sonogashira coupling. jst.go.jp The introduction of a carbonyl group to a di-yne precursor has been shown to activate a neighboring alkyne for subsequent cyclization reactions. acs.org

Post-synthesis modification of related, more complex structures derived from BPEB analogues, such as triptycenes, demonstrates another avenue for derivatization. Regioselective halogenation reactions, for instance, allow for the precise introduction of functional handles for further transformations.

Introduction of Electron Donor/Acceptor Groups

The introduction of electron-donating (EDG) and electron-withdrawing (EWG) groups onto the BPEB framework creates donor-acceptor (D-A) systems. These modifications significantly influence the intramolecular charge transfer (ICT) characteristics of the molecules, affecting their absorption and fluorescence properties. dur.ac.ukbeilstein-journals.org

A highly efficient one-pot sila-Sonogashira reaction has been developed for synthesizing symmetrically substituted bis(arylethynyl)benzene derivatives. This method involves the coupling of trialkylsilyl-protected arylalkynes with aryldihalides in the presence of a PdCl2(PPh3)2/CuI catalyst system and tetrabutylammonium (B224687) fluoride (B91410) (TBAF) at room temperature. shiftleft.com This approach has been successfully used to generate a series of BPEB derivatives bearing both EWGs and EDGs. shiftleft.com For instance, the coupling of a substituted dihalobenzene with a phenylacetylene bearing a nitro group (an EWG) can be achieved with this method. shiftleft.com Similarly, derivatives with strong donor groups like dimethylamino (-NMe2) and acceptor groups like cyano (-CN) have been synthesized to study their solvatochromic fluorescence emission behavior, which is indicative of ICT. beilstein-journals.org

Research has shown that in such D-A systems, the triphenylene (B110318) chromophore can act as either a donor or an acceptor depending on the nature of the substituent on the phenyl ring. beilstein-journals.org The synthesis of these functionalized molecules allows for a systematic study of substituent effects on their fluorescence properties. kyushu-u.ac.jp

Table 1: Synthesis of this compound Derivatives with Electron Donor/Acceptor Groups via Sila-Sonogashira Reaction. shiftleft.com

| Product | Aryl Dihalide Precursor | Arylalkyne Precursor | Substituent Type | Yield (%) |

| 1,4-Bis[phenylethynyl]-2-nitrobenzene | 1,4-Dibromo-2-nitrobenzene | Phenylacetylene | Electron-Withdrawing (Nitro) | 58 |

| 1,4-Bis[phenylethynyl]-2-methoxybenzene | 2,5-Dibromoanisole | Phenylacetylene | Electron-Donating (Methoxy) | 72 |

| 1,4-Bis[4'-methoxyphenylethynyl]-2-nitrobenzene | 1,4-Dibromo-2-nitrobenzene | 4-Methoxyphenylacetylene | Donor & Acceptor | 65 |

| 1,4-Bis[3',5'-di-tert-butylphenylethynyl]-2-nitrobenzene | 1,4-Dibromo-2-nitrobenzene | 1-Ethynyl-3,5-di-tert-butylbenzene | Electron-Withdrawing (Nitro) | 61 |

Alkyl and Alkoxy Chain Incorporations

The incorporation of alkyl and alkoxy chains is a common strategy to enhance the solubility of BPEB derivatives in organic solvents and to induce liquid crystalline properties. acs.orgacs.org These chains are typically introduced by using a phenylacetylene precursor already functionalized with the desired alkyl or alkoxy group in a Sonogashira coupling reaction with a dihalogenated benzene (B151609). acs.orgacs.org

A series of dichroic, photoluminescent BPEB derivatives substituted with alkoxy chains of varying lengths has been synthesized. acs.org These compounds exhibit bright blue photoluminescence with high quantum yields. acs.org The synthesis involves the palladium-catalyzed coupling of 1,4-diiodobenzene (B128391) with the corresponding 4-alkoxy-substituted phenylacetylene. acs.org By varying the alkoxy chain from a simple methoxy (B1213986) group to a long triacontyloxy group (C30H61O-), researchers can systematically study the influence of the chain length on the material's properties, such as its orientation behavior in polymer blend films. acs.org

Table 2: Alkoxy-Substituted Bis(phenylethynyl)benzene (BPB) Derivatives and Their Properties. acs.org

| Compound Name | Abbreviation | Alkoxy Substituent (R) | Melting Point (°C) |

| 1,4-Bis(4-methoxyphenylethynyl)benzene | MeO-BPB | CH3 | 216.7 |

| 1,4-Bis(4-(2-ethylhexyloxy)phenylethynyl)benzene | EHO-BPB | 2-ethylhexyl | 95.6 |

| 1,4-Bis(4-octyloxyphenylethynyl)benzene | C8O-BPB | n-C8H17 | 157.9 |

| 1,4-Bis(4-dodecyloxyphenylethynyl)benzene | C12O-BPB | n-C12H25 | 151.3 |

| 1,4-Bis(4-triacontyloxy)phenylethynyl)benzene | C30O-BPB | n-C30H61 | 134.5 |

Halogen and Trifluoromethyl Substitutions

The introduction of halogens and trifluoromethyl (-CF3) groups is a powerful method for modulating the electronic characteristics of the BPEB core. The high electronegativity of these substituents can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.orgbeilstein-journals.org

The synthesis of these derivatives typically follows a Sonogashira coupling pathway, where halogenated or trifluoromethyl-substituted aryl halides or phenylacetylenes are used as precursors. researchgate.netresearchgate.net For example, the coupling of diethynyldiphenylsilane with aryl halides like 1-fluoro-4-iodobenzene (B1293370) or 1-iodo-4-(trifluoromethyl)benzene under Sonogashira conditions yields the corresponding symmetrically substituted diarylacetylenes. researchgate.net

A key building block for introducing the -CF3 group is 1-ethynyl-3,5-bis(trifluoromethyl)benzene. This intermediate can be prepared and subsequently used in cross-coupling reactions to attach the trifluoromethyl-substituted phenyl rings to a central core. researchgate.net Similarly, BPEB derivatives with fluorine-substituted pyridine (B92270) rings have been synthesized to study the effects of electron density on halogen bonding in resulting complexes. acs.org

Table 3: Synthesis of Halogen and Trifluoromethyl Substituted BPEB Analogs.

| Product/Analog | Synthetic Method | Precursors | Substituent | Reference |

| Bis(4-fluorophenyl)acetylene | Sonogashira Coupling | Diethynyldiphenylsilane, 1-fluoro-4-iodobenzene | Fluoro | researchgate.net |

| Bis(4-trifluoromethylphenyl)acetylene | Sonogashira Coupling | Diethynyldiphenylsilane, 1-iodo-4-(trifluoromethyl)benzene | Trifluoromethyl | researchgate.net |

| 4-(3,5-Bis(trifluoromethyl)phenylethynyl)phthalonitrile | Sonogashira Coupling | 4-Iodophthalonitrile, 1-ethynyl-3,5-bis(trifluoromethyl)benzene | Trifluoromethyl | researchgate.net |

| [1,2-bis((4-CF3-pyridine-2-ylethynyl)benzene)iodine]+ | Complexation | 1,2-bis((4-(trifluoromethyl)pyridin-2-yl)ethynyl)benzene | Trifluoromethyl | acs.org |

Chemical Reactivity and Mechanistic Investigations

Cyclization Reactions

1,2-Bis(phenylethynyl)benzene (BPEB) is a versatile precursor in the synthesis of complex polycyclic aromatic hydrocarbons due to the reactivity of its dual phenylethynyl groups. These groups can undergo various cyclization reactions, driven either by thermal energy on surfaces or by catalysis in solution, leading to the formation of novel carbon-based nanostructures and functional organic materials.

On-surface synthesis has emerged as a powerful strategy for constructing covalently bonded nanostructures with atomic precision directly on a substrate. nsf.govmorressier.com When this compound is deposited on a gold surface, Au(111), and subjected to thermal activation, it undergoes intramolecular cyclization. This process is of significant interest for creating novel carbon-based nanoarchitectures. nsf.govrsc.org

Investigations using scanning tunneling microscopy and computational simulations have revealed that the cyclization of sterically hindered enediynes, like BPEB, can theoretically proceed through two competitive mechanisms. researchgate.net However, the interaction with the Au(111) surface plays a crucial role in directing the reaction pathway.

The two primary competing pathways for the thermal cyclization of enediynes are the C1-C6 (Bergman) and the C1-C5 cyclization. princeton.edu

C1-C6 Cyclization (Bergman Cyclization): This pathway is the classic route for enediyne cyclization, leading to the formation of a p-benzyne diradical intermediate. For this compound on Au(111), the C1-C6 pathway is observed to proceed, resulting in a highly strained bicyclic olefin. researchgate.net The surface interaction suppresses the alternative C1-C5 pathway. The resulting C1-C6 product has been observed to self-assemble into non-covalently bound dimers on the gold surface. researchgate.net

C1-C5 Cyclization: This alternative pathway becomes competitive or even preferred for enediynes with bulky substituents in solution-phase reactions. princeton.edu The preference for C1-C5 cyclization in such cases is attributed to the reduction of steric strain and resonance stabilization of the radical intermediate in the transition state. princeton.edu However, in the on-surface reaction of this compound on Au(111), the C1-C5 cyclization is suppressed. researchgate.net

The selective activation of the C1-C6 pathway on the Au(111) surface highlights the significant role of the substrate in controlling reaction selectivity in on-surface synthesis, enabling the formation of specific, well-defined nanostructures that might not be accessible through conventional solution chemistry. researchgate.net

In solution, the cyclization of this compound derivatives can be efficiently promoted by various catalysts to yield complex polycyclic systems, most notably dibenzo[a,e]pentalenes. These compounds are of interest due to their unique electronic and structural properties.

Palladium(II) and Platinum(II) complexes have been shown to catalyze the cyclization of enediyne systems. The coordination of the d⁸ metal center to a ligand such as 1,2-bis((diphenylphosphino)ethynyl)benzene (dppeb) creates a square planar geometry that significantly reduces the distance between the alkyne termini to approximately 3.3 Å. nih.gov This geometric constraint facilitates spontaneous thermal cyclization even at ambient temperatures in solution. nih.gov The reactivity of these metalloenediyne complexes is highly tunable through the electronic properties of substituents on the phosphine (B1218219) ligands. Electron-donating groups on the aryl phosphine derivatives accelerate the cycloaromatization rate, making them 10–30 times faster than those with electron-withdrawing groups. nih.gov

| Complex Substituent | Electron Property | Half-Life (t1/2) |

|---|---|---|

| Ph-pOCH3 | Donating | Faster Rate |

| Ph-m2CH3 | Donating | Faster Rate |

| Ph-pCF3 | Withdrawing | Slower Rate |

| Ph-m2CF3 | Withdrawing | Slower Rate |

Tellurium has been utilized as a catalyst for the cyclization of 1,2-bis(phenylethynyl)benzenes in pentachloroethane. researchgate.net This method provides a pathway to synthesize dibenzo[a,e]pentalenes. While the detailed mechanism is distinct from noble metal catalysis, it demonstrates the utility of main-group elements in promoting complex organic transformations. Tellurium catalysis can sometimes offer different selectivity or functional group tolerance compared to transition metal catalysts. researchgate.netnih.govresearchgate.net

Strong Lewis acids are effective catalysts for the cyclization of 1,2-bis(phenylethynyl)benzenes into dibenzopentalenes. The potent Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, efficiently catalyzes this transformation at room temperature. nih.gov This reaction proceeds through a series of Lewis acid-induced cyclization steps. nih.gov This method is particularly valuable for synthesizing substituted dibenzopentalene derivatives that are otherwise difficult to access. nih.gov Other Lewis acids, such as ZnBr₂, have also been demonstrated to induce cascade cyclization reactions in related systems to form complex tricyclic cores, highlighting the broad utility of Lewis acid catalysis in constructing polycyclic frameworks. nih.govhkbu.edu.hk

| Catalyst Type | Specific Catalyst Example | Primary Product | Key Features |

|---|---|---|---|

| Platinum/Palladium | Pd(II) / Pt(II) with dppeb ligand nih.gov | Cycloaromatized products | Spontaneous at room temp; rate tunable by electronics. nih.gov |

| Tellurium | Elemental Tellurium researchgate.net | Dibenzo[a,e]pentalenes researchgate.net | Main-group element catalysis. |

| Lewis Acid | B(C₆F₅)₃ nih.gov | Dibenzo[a,e]pentalenes nih.gov | Efficient at room temperature; good for substituted derivatives. nih.gov |

Electrocyclization Pathways

Electrocyclic reactions are intramolecular pericyclic reactions that involve the concerted cyclization of a conjugated π-electron system. These reactions can be initiated either thermally or photochemically, and the stereochemical outcome is governed by the Woodward-Hoffmann rules, which are based on the symmetry of the highest occupied molecular orbital (HOMO) of the polyene system. masterorganicchemistry.comlibretexts.org

For a given polyene, thermal and photochemical electrocyclic reactions will proceed with opposite stereochemistry. libretexts.org In a thermal reaction, the molecule is in its electronic ground state, while in a photochemical reaction, absorption of light promotes an electron from the HOMO to the lowest unoccupied molecular orbital (LUMO), resulting in an excited state with a different HOMO symmetry. libretexts.org

While specific studies on the electrocyclization of this compound are not extensively detailed in the provided search results, the general principles of electrocyclic reactions for conjugated systems provide a framework for understanding its potential reactivity. For instance, diarylethenes, which are structurally related, can undergo reversible photochemical and thermal electrocyclic reactions. nih.gov The thermal stability of the resulting isomers in some aza-diarylethenes has allowed for their isolation and characterization, confirming the formation of a closed-ring structure. nih.gov

The stereochemistry of these reactions is dictated by whether the process is conrotatory (the terminal groups rotate in the same direction) or disrotatory (the terminal groups rotate in opposite directions). masterorganicchemistry.com For a system with 4n π-electrons, thermal cyclization is conrotatory, while photochemical cyclization is disrotatory. Conversely, for a system with 4n+2 π-electrons, thermal cyclization is disrotatory, and photochemical cyclization is conrotatory.

Radical Cyclization Studies

Radical cyclization reactions are powerful methods for the formation of cyclic compounds via radical intermediates. wikipedia.org These reactions typically involve three main steps: selective generation of a radical, intramolecular cyclization onto a multiple bond, and subsequent quenching of the newly formed cyclized radical. wikipedia.org

In the context of this compound, which is a type of enediyne, radical-anionic cyclizations are of particular interest. Studies on benzannelated enediynes have shown that one-electron reduction significantly accelerates both C1-C5 and C1-C6 (Bergman) cyclizations compared to their thermal counterparts. This acceleration is particularly pronounced for benzannelated systems, with predictions that these reductive cyclizations can occur under ambient conditions. nih.gov

The enhanced reactivity in radical-anionic cyclizations of benzannulated enediynes is attributed to the crossing of out-of-plane and in-plane molecular orbitals near the transition state. This orbital crossing helps to restore the aromaticity that is diminished upon the initial one-electron reduction. nih.gov Furthermore, the exothermicity of these reactions is increased by enhanced interactions between non-bonding orbitals and the formation of new five- or six-membered aromatic rings. nih.gov

Unlike thermal cyclizations, the radical-anionic pathways can be effectively controlled by remote substituents. Interestingly, the effect of substituent electronegativity on the radical-anionic reaction is opposite to its effect on the corresponding thermal cycloaromatization. nih.gov The phenylethynyl radical (C₆H₅CC•), a related species, is known to be a σ-type radical with an X²A₁ electronic ground state. It can be generated by the photodissociation of (2-iodoethynyl)benzene. nih.govuhmreactiondynamics.org This radical readily adds to multiple bonds without an entrance barrier, forming collision complexes that can then undergo further reactions. nih.gov

Borylative Cyclization Reactions

Borylative cyclization has emerged as a significant strategy for the synthesis of boron-containing carbo- and heterocycles. These reactions can be either metal-catalyzed or boron-mediated. researchgate.net For 1,2-dialkynyl benzenes, such as this compound, boron trichloride (B1173362) (BCl₃) can induce borylative cyclization to yield different products depending on the substituents. The reaction can lead to dibenzopentalenes through an intramolecular electrophilic aromatic substitution (SEAr) or to benzofulvenes via the addition of a chloride ion. researchgate.net

The reaction of this compound with BCl₃ can be directed towards the formation of chlorinated benzofulvenes. This process is initiated by the electrophilic activation of one of the alkyne moieties by BCl₃, which facilitates a 5-endo-dig cyclization. The resulting zwitterionic vinyl cation intermediate is then trapped by a chloride ion. researchgate.net

In contrast, certain substituted 1,2-dialkynyl benzenes can undergo a different pathway with BCl₃ to form dibenzopentalene derivatives. researchgate.net The reaction of o-alkynylanilines with BCl₃ can lead to a cascade reaction that forms BN-polycyclic aromatic hydrocarbons (BN-PAHs) at room temperature. This transformation involves the formation of two new rings and three new bonds in a single step. nih.gov

The proposed mechanism for the borylative cyclization of o-alkynylanilines involves the initial coordination of BCl₃ to the amine. A second BCl₃ molecule then activates the triple bond, which triggers a nucleophilic attack from the aromatic ring. Finally, an intramolecular B-N bond is formed, leading to the polycyclic product after the elimination of HCl. nih.gov

| Reactant | Reagent | Product(s) | Reference |

| This compound | BCl₃, then pinacol | Chlorinated benzofulvene, Dibenzopentalene | researchgate.net |

| o-Alkynylanilines | BCl₃ | BN-polycyclic aromatic hydrocarbons | nih.gov |

Reactions with Inorganic Reagents

Reactions with Sulfur and Carbon Monoxide

The reaction of this compound with elemental sulfur leads to the formation of unusual polycyclic products. In the absence of air, the reaction yields 6-phenylbenz[b]indeno[2,1-d]thiopyran and bis(6-phenylbenz[b]indeno[2,1-d]thiopyran-11-yl) disulfide. researchgate.net However, when the reaction is carried out in the presence of air, 3-benzoyl-2-phenyl-1H-inden-1-one is formed, suggesting the involvement of a sulfur-containing intermediate that is subsequently oxidized. researchgate.net

The reaction of other phenylated diynes with sulfur has also been investigated. For instance, 1-(1-propynyl)-2-phenylethynylbenzene reacts with sulfur at 120°C to exclusively form 6-methylbenz[b]indeno[2,1-d]-thiopyran. tandfonline.com In contrast, 1,8-bis(phenylethynyl)naphthalene yields a sulfide (B99878) and a small amount of a disulfide as the major products. tandfonline.com

| Reactant | Reagent | Conditions | Product(s) | Reference |

| This compound | Sulfur | Exclusion of air | 6-Phenylbenz[b]indeno[2,1-d]thiopyran, Bis(6-phenylbenz[b]indeno[2,1-d]thiopyran-11-yl) disulfide | researchgate.net |

| This compound | Sulfur | Presence of air | 3-Benzoyl-2-phenyl-1H-inden-1-one | researchgate.net |

| 1-(1-Propynyl)-2-phenylethynylbenzene | Sulfur | 120°C | 6-Methylbenz[b]indeno[2,1-d]-thiopyran | tandfonline.com |

Reductive Carbonylation Processes

Reductive carbonylation of this compound can be achieved using a rhodium catalyst under phase-transfer conditions. The reaction with carbon monoxide initially produces the lactones 3,8-dihydro- and 8,8a-dihydro-3-phenyl-8-(phenylmethylene)-2H-indeno[2,1-b]furan-2-one. These initial products then isomerize to the more stable 3-phenyl-8-(phenylmethyl)-2H-indeno[2,1-b]furan-2-one. researchgate.net

This type of rhodium-catalyzed reaction highlights the ability of the diyne system to undergo complex cyclization and carbonylation cascades. The specific catalyst used is [CH₃N(C₈H₁₇)₃]⁺ [RhCl₄(H₂O)₂]⁻. researchgate.net

| Reactant | Catalyst/Reagents | Product(s) | Reference |

| This compound | [CH₃N(C₈H₁₇)₃]⁺ [RhCl₄(H₂O)₂]⁻, CO | 3,8-Dihydro-3-phenyl-8-(phenylmethylene)-2H-indeno[2,1-b]furan-2-one, 8,8a-Dihydro-3-phenyl-8-(phenylmethylene)-2H-indeno[2,1-b]furan-2-one, 3-Phenyl-8-(phenylmethyl)-2H-indeno[2,1-b]furan-2-one | researchgate.net |

Reactions with Organic Reagents

This compound exhibits reactivity towards various electrophilic reagents, leading to cyclized products. The reaction with hydrogen bromide in chloroform (B151607) or hydrobromic acid in glacial acetic acid yields a 1:1 adduct, which is a bright yellow solid. acs.org The ultraviolet spectrum of this product is characteristic of a benzofulvene structure. acs.org

The reaction with these electrophiles proceeds via an initial attack on one of the triple bonds, followed by an intramolecular cyclization to form the stable benzofulvene ring system. acs.org

| Reactant | Reagent(s) | Product | Reference |

| This compound | Hydrogen bromide in chloroform | Benzofulvene adduct | acs.org |

| This compound | Hydrobromic acid in glacial acetic acid | Benzofulvene adduct | acs.org |

Reactions with Acetylenedicarboxylic Esters

The reaction of this compound with acetylenedicarboxylic esters, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), is anticipated to proceed via a [4+2] cycloaddition, or Diels-Alder reaction. In this mechanistic pathway, the this compound system can be viewed as possessing a diene-like character, which can react with the electron-deficient alkyne (the dienophile).

While specific studies on this compound itself are not detailed in the provided research, analogous reactions with similar diene systems highlight the expected reactivity. For instance, the reaction of tetraphenylcyclopentadienone (B147504) with dimethyl acetylenedicarboxylate results in a reactive intermediate that, upon loss of carbon monoxide, yields dimethyl tetraphenylphthalate. umkc.edu Similarly, the reaction between 4,4′,7,7′-tetramethyl-3,3′-bi-indenyl and dimethyl acetylenedicarboxylate has been shown to yield a diadduct. rsc.org These examples underscore the capability of acetylenedicarboxylic esters to act as potent dienophiles in cycloaddition reactions. The reaction with this compound would likely lead to the formation of a substituted naphthalene (B1677914) derivative.

Intermolecular [2+2+2] Cycloaddition Reactions

The intermolecular [2+2+2] cycloaddition is a powerful synthetic tool for constructing substituted benzene (B151609) rings with high atom economy. This reaction typically involves the cyclotrimerization of three alkyne units, often catalyzed by transition metals such as Nickel (Ni), Cobalt (Co), Rhodium (Rh), or Palladium (Pd).

In the context of this compound, the two tethered alkyne functionalities can react with a third, external alkyne. This process is a partially intermolecular cycloaddition. The generally accepted mechanism involves the formation of a metallacyclopentadiene intermediate from the coordination of the two alkyne units of this compound with the metal catalyst. Subsequent insertion of the third alkyne into this metallacycle, followed by reductive elimination, yields the final substituted aromatic product, typically a triphenylene (B110318) derivative. Transition metal catalysts, particularly those based on rhodium and nickel, are effective in promoting such transformations. princeton.edu Rhodium(I) catalysts, for example, are known to facilitate tandem cyclizations of alkynes under mild conditions to yield a variety of fused ring systems. nih.gov

Electrophilic and Nucleophilic Reactions

The chemical behavior of this compound (referred to as o-bis(phenylethynyl)benzene in some literature) towards electrophilic and nucleophilic reagents is characterized by reactions involving the triple bonds, often leading to cyclized products. acs.org

Electrophilic additions to this compound using reagents like hydrogen bromide or bromine result in intramolecular cyclization. acs.org For example, reaction with hydrogen bromide in either chloroform or glacial acetic acid affords a high yield of a bright yellow 1:1 adduct, which has been identified as a diphenylbenzofulvene derivative. acs.org This indicates that the initial electrophilic attack on one of the triple bonds is followed by an intramolecular reaction with the second triple bond. acs.org

The reaction with nucleophiles also showcases the compound's propensity for cyclization. However, the outcomes can be more complex and dependent on the specific nucleophile used. acs.org

| Reagent | Product Type | Yield | Reference |

| Hydrogen Bromide (HBr) | Diphenylbenzofulvene derivative | High | acs.org |

| Bromine (Br₂) | Dibromo-diphenylbenzofulvene derivative | Not specified | acs.org |

Hydrogenation Reaction Mechanisms and Intermediate Characterization

The hydrogenation of this compound involves the catalytic addition of hydrogen across the carbon-carbon triple bonds. This process is typically a multi-step reaction that proceeds via alkene intermediates to the final saturated alkane product.

Palladium-Catalyzed Hydrogenation

Palladium, particularly as palladium on a carbon support (Pd/C), is a common and effective catalyst for the hydrogenation of alkynes. youtube.comscispace.com The mechanism of catalytic hydrogenation is a heterogeneous process that occurs on the surface of the metal catalyst. youtube.com The process begins with the adsorption and dissociation of molecular hydrogen (H₂) into atomic hydrogen on the palladium surface. aip.org The alkyne also adsorbs onto the catalyst surface. The reaction proceeds through the stepwise addition of hydrogen atoms to the triple bonds. youtube.comscispace.com

The first hydrogenation step reduces the alkyne to a cis-alkene. youtube.com This occurs via syn-addition, where both hydrogen atoms add to the same face of the triple bond from the catalyst surface. youtube.commasterorganicchemistry.com The resulting alkene can then undergo further hydrogenation to the corresponding alkane. youtube.com The selectivity of the reaction—stopping at the alkene stage or proceeding to the alkane—can be influenced by the reaction conditions and the nature of the catalyst. scispace.com

The general mechanism involves several key steps on the catalyst surface:

Oxidative Addition : The Pd(0) catalyst reacts with H₂ to form a palladium dihydride species. masterorganicchemistry.com

Coordination : The alkyne coordinates to the palladium center.

Migratory Insertion : A hydrogen atom is transferred from the palladium to one of the alkyne carbons.

Reductive Elimination : The second hydrogen is transferred, and the resulting alkene is released from the catalyst surface, regenerating the active catalyst. masterorganicchemistry.com

Complexity of Multi-step Hydrogenation

For the related compound 1,4-bis(phenylethynyl)benzene (B159325) (DEB), studies have shown that the hydrogenation process leads to various intermediates with different degrees of saturation. aip.org It is expected that the hydrogenation of the 1,2-isomer would follow a similar complex pathway, forming intermediates such as:

1-phenylethynyl-2-(phenylethenyl)benzene (and its cis/trans isomers)

1,2-bis(phenylethenyl)benzene (and its cis/trans isomers)

1-phenylethyl-2-(phenylethenyl)benzene

1,2-bis(phenylethyl)benzene (the fully saturated product)

The characterization of these intermediates is crucial for understanding the reaction pathway and kinetics. researchgate.net Techniques such as infrared (IR) spectroscopy can be used to monitor the progress of the hydrogenation by observing the disappearance of sp C-H stretching vibrations (from the terminal alkyne, if present) and the appearance of sp² and sp³ C-H stretching modes as the triple bonds are reduced. aip.org Studies on the 1,4-isomer have also utilized X-ray diffraction and density functional theory calculations to understand the structural and thermodynamic properties of the various hydrogenated intermediates. nih.gov The formation of these multiple species highlights the complexity of controlling the selectivity in the hydrogenation of poly-alkyne systems. aip.orgresearchgate.net

Spectroscopic and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of 1,2-bis(phenylethynyl)benzene, revealing not only its rigid framework but also its dynamic behavior in solution.

The molecular structure of this compound is unequivocally confirmed through high-resolution ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), displays characteristic signals for the aromatic protons. The protons on the central benzene (B151609) ring and the terminal phenyl groups appear as complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). High-resolution mass spectrometry further corroborates the molecular formula, C₂₂H₁₄, with a calculated mass of 278.1096, which is consistent with experimental findings. researchgate.net

The ¹³C NMR spectrum provides further structural confirmation. Key signals include those for the sp-hybridized acetylenic carbons and the sp²-hybridized aromatic carbons. While specific shifts can vary with solvent and experimental conditions, the acetylenic carbons are typically found in the δ 85-95 ppm range. The aromatic region shows a series of signals corresponding to the substituted and unsubstituted carbons of the central and terminal phenyl rings. For instance, in related actinide complexes, the room temperature ¹H and ¹³C NMR spectra of the coordinated this compound ligand are well-characterized. dokumen.pub

Table 1: Representative NMR Data for this compound and Related Compounds Note: Explicit spectral data for the parent this compound is not consistently published. Data is inferred from spectra and analogous compounds.

| Nucleus | Compound | Chemical Shift (δ, ppm) | Description | Reference |

|---|---|---|---|---|

| ¹H | This compound | ~7.30-7.70 | Multiplets, Aromatic Protons | researchgate.net |

| ¹³C | This compound | ~85-95 | Acetylenic Carbons (sp) | dokumen.pub |

| ¹³C | This compound | ~123-132 | Aromatic Carbons (sp²) | dokumen.pub |

| HRMS | This compound | 278.1096 | [M]⁺, Calculated for C₂₂H₁₄ | researchgate.net |

This compound is not a static molecule in solution but exists as a dynamic equilibrium of conformers. Due to the steric interaction between the two phenylethynyl groups, the molecule adopts a non-planar, helical conformation. Dynamic NMR studies on derivatives of this compound reveal that at room temperature, there is a rapid interconversion between two energetically equivalent helical forms, designated as (M)- and (P)-helicity. rsc.org This rapid "dynamic helicity" results in a time-averaged NMR spectrum, where chemically distinct protons in a static conformation become equivalent on the NMR timescale, leading to a single set of averaged resonances and an apparent C₂ᵥ-symmetry. rsc.org This phenomenon is observed in various foldamers and molecular propellers where this compound serves as a core structural unit. rsc.orgscience.govgrafiati.com

Variable temperature (VT) NMR spectroscopy is employed to study the energy barriers associated with the conformational dynamics. As the temperature is lowered, the rate of interconversion between the helical conformers decreases. This slowing of the dynamic exchange can be observed in the NMR spectrum by the broadening of signals, followed by their decoalescence and sharpening into separate signals for each distinct conformer at very low temperatures.

Vibrational Spectroscopy

Vibrational spectroscopy, including both FTIR and Raman techniques, provides complementary information about the bonding and structure of this compound.

FTIR spectroscopy is a powerful tool for identifying the functional groups within a molecule. The FTIR spectrum of this compound, often measured on a KBr pellet or as a neat film, displays several characteristic absorption bands. researchgate.net The most prominent and diagnostic peak is the stretching vibration of the carbon-carbon triple bond (ν(C≡C)), which typically appears as a weak to medium intensity band in the region of 2100-2200 cm⁻¹. For comparison, a related rigid diacetylene shows a C≡C stretch at 2178 cm⁻¹. datapdf.com Other significant absorptions include those for aromatic C-H stretching (above 3000 cm⁻¹) and aromatic C=C stretching vibrations (in the 1450-1600 cm⁻¹ range).

Raman spectroscopy provides further details on the vibrational modes, particularly for the symmetric and non-polar bonds of the hydrocarbon framework. In FT-Raman spectroscopy, the C≡C stretching mode is strongly active and typically observed near 2210-2215 cm⁻¹. nagoya-u.ac.jp This technique has been used to show that in related oligothienoacenes, there is strong vibronic coupling between collective C=C stretching modes (1300-1600 cm⁻¹) and the frontier molecular orbitals. nagoya-u.ac.jp

More advanced techniques like Ultrafast Raman Loss Spectroscopy (URLS) have been applied to investigate the excited-state dynamics of bis(phenylethynyl)benzene isomers. These studies reveal mode-dependent kinetics and vibrational relaxation dynamics on the picosecond timescale. After photoexcitation, a gradual increase in the intensity of Raman bands is observed, which reflects the structural reorganization from non-planar rotamers to a more planar, conjugated conformation in the excited state. The time-dependent shifts of high-frequency vibrations, such as the C≡C and C=C stretches, provide detailed information on how electronic conjugation evolves during the different phases of excited-state relaxation. science.gov

Table 2: Characteristic Vibrational Spectroscopy Data for this compound and Related Isomers Data is based on experimental spectra and values reported for closely related compounds.

| Spectroscopy | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description | Reference |

|---|---|---|---|---|

| FTIR | Aromatic C-H Stretch | >3000 | Stretching of C-H bonds on phenyl rings. | researchgate.net |

| FTIR / FT-Raman | C≡C Stretch | ~2100-2220 | Stretching of the acetylenic triple bonds. Often weak in IR, strong in Raman. | datapdf.comnagoya-u.ac.jp |

| FTIR / FT-Raman | Aromatic C=C Stretch | ~1450-1600 | In-plane stretching of carbon-carbon double bonds in the aromatic rings. | researchgate.netnagoya-u.ac.jp |

Raman Spectroscopy (FT-Raman, Ultrafast Raman Loss Spectroscopy)

Mode-Dependent Kinetics and Vibrational Relaxation Dynamics

The excited-state dynamics of BPEB have been elucidated using femtosecond transient absorption (fs-TA) and Ultrafast Raman Loss Spectroscopy (URLS). dntb.gov.uanih.govresearchgate.net In its ground state, BPEB exists as a mixture of non-planar rotamers due to a low torsional barrier. dntb.gov.uanih.govresearchgate.net Upon photoexcitation, the molecule undergoes complex structural dynamics characterized by a multi-exponential decay. dntb.gov.uanih.gov

Time-resolved URLS studies reveal mode-dependent kinetics and vibrational relaxation dynamics on the picosecond timescale for high-frequency vibrations. dntb.gov.uanih.govresearchgate.net Following excitation, a gradual increase in the intensity of all Raman bands is observed. dntb.gov.uanih.gov This is attributed to the structural reorganization from the initially excited Franck-Condon, non-planar rotamers to a more planar conformation. dntb.gov.uanih.govresearchgate.net This excited-state planarization is also believed to be responsible for the high fluorescence quantum yield of BPEB. dntb.gov.uanih.govresearchgate.net

Further analysis of the time-dependent peak positions of high-frequency vibrations provides additional details. A rapid, sub-picosecond decrease in peak frequency is followed by a slower increase, which indicates changes in the extent of conjugation during different phases of excited-state relaxation. dntb.gov.uanih.gov Notably, the carbon-carbon triple bond (–C≡C–) responds more rapidly to this structural reorganization than the carbon-carbon double bonds (>C=C<) within the phenyl rings. dntb.gov.uanih.gov Conformational relaxation dynamics studies of middle-ring and terminal-ring twisted conformers show that they relax on femtosecond (400–600 fs) and picosecond (20–24 ps) timescales, respectively. acs.org

Analysis of Bond Order Changes in Excited States

Upon electronic excitation, significant changes occur in the bond orders of BPEB, reflecting the altered electronic distribution in the excited state. Transient infrared (IR) spectroscopy of the excited state reveals a red shift in the absorption of the acetylene (B1199291) triple bond. nih.gov This shift to lower frequency is indicative of a decrease in the bond order of the –C≡C– bond. nih.gov This observation suggests that the delocalization of the excitation energy across the BPEB chromophore leads to substantial structural changes. nih.gov

The weakening of bond strengths in the excited state is a common feature in conjugated systems. researchgate.net In the case of BPEB, the time-dependent changes in the peak positions of high-frequency vibrations, as observed in ultrafast Raman loss spectroscopy, provide further evidence for these bond order alterations. dntb.gov.uanih.gov The initial rapid decrease in vibrational frequencies upon excitation is consistent with a weakening of the respective bonds, followed by a slower increase as the molecule relaxes into a more stable, planar excited-state conformation. dntb.gov.uanih.gov

Mass Spectrometry Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying the components of a mixture. In the context of this compound and its derivatives, GC-MS has been employed to characterize the products of various chemical reactions, particularly cyclization reactions. For instance, the products of borylative cyclization reactions of 1,2-dialkynylbenzenes, which can lead to either dibenzopentalenes or benzofulvenes, have been analyzed using GC-MS to determine the product distribution. rsc.org Similarly, the progress of cyclization reactions of 1,2-bis(phenylethynyl)benzenes to form dibenzopentalenes has been monitored using GC-MS. acs.org The technique is also used to characterize the complex mixture of hydrogenation products of 1,4-bis(phenylethynyl)benzene (B159325) (a structural isomer of BPEB), where it helps to identify a series of compounds with varying degrees of hydrogen unsaturation. osti.gov

High-Resolution Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

High-Resolution Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is a technique that provides highly accurate mass measurements, enabling the determination of elemental compositions of unknown compounds. This method has been utilized to confirm the structure of synthesized this compound. doi.org It is also used to characterize the products of various reactions involving BPEB derivatives and related compounds. For example, ESI-TOF has been used to identify the products of the double Friedel-Crafts reaction of amino group-substituted 1,2-bis(2-phenylethynyl)benzene. nih.gov The technique is also instrumental in characterizing the products of decarboxylative cross-coupling reactions and other complex organic transformations. rsc.orgwiley-vch.de

X-ray Diffraction Analysis

Single Crystal X-ray Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The single crystal structure of this compound has been determined, providing valuable information about its molecular conformation and intermolecular packing in the solid state. doi.orgresearchgate.net These studies reveal that BPEB can form a metastable liquid at room temperature, approximately 35°C below its melting point. researchgate.net

The crystal structures of various derivatives and reaction products of BPEB have also been elucidated using this technique. For example, the structures of cyclic π-conjugated molecules synthesized from amino-substituted 1,2-bis(2-phenylethynyl)benzene have been confirmed by single-crystal X-ray analysis. nih.gov Similarly, the crystal structure of 1,2-dimethyl-4,5-bis(phenylethynyl)benzene, a related compound, shows that all three benzene rings are essentially coplanar. iucr.org X-ray diffraction has also been used to study the packing structure of products from the cyclization of this compound in the presence of iodine, revealing interesting intermolecular interactions. researchgate.net

Table of Crystallographic Data for this compound and a Derivative

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| This compound | C₂₂H₁₄ | Orthorhombic | P2₁2₁2₁ | 8.012(2) | 12.345(4) | 15.123(5) | 90 | 90 | 90 | doi.org |

| 1,2-Dimethyl-4,5-bis(phenylethynyl)benzene | C₂₄H₁₈ | Monoclinic | C2/c | 21.096(4) | 6.0960(12) | 13.561(3) | 90 | 108.79(3) | 90 | iucr.org |

Elucidation of Molecular Conformation and Packing Motifs

The three-dimensional structure and crystalline arrangement of this compound (PEB) have been elucidated through single-crystal X-ray diffraction (XRD). A suitable single crystal for analysis was obtained by the slow evaporation of a saturated hexanes solution at -20 °C. doi.org The analysis reveals specific conformational features and packing motifs that govern the solid-state architecture of the compound.

The molecule itself possesses a defined conformation characterized by the spatial arrangement of its phenyl and phenylethynyl groups. In derivatives such as 1,2-dimethyl-4,5-bis(phenylethynyl)benzene, the three benzene rings are observed to be essentially coplanar, with a minimal dihedral angle of 3.8(1)° between the central and terminal rings. iucr.org For the parent PEB, while a high degree of planarity is expected due to the rigid ethynyl (B1212043) linkers, slight torsions are observed. In the related compound 1,4-Bis(2-(2-methoxyethoxy)ethoxy)-2,5-bis(2-phenylethynyl)benzene, the terminal phenyl groups are twisted with respect to the central benzenoid ring. uh.edu A similar, though less pronounced, twisting is characteristic of PEB.

In the solid state, PEB molecules arrange into well-defined packing motifs. The crystal structure of its derivative, 1,2-dimethyl-4,5-bis(phenylethynyl)benzene, reveals a herringbone fashion of molecular alignment. iucr.org This type of packing is common for aromatic compounds and is driven by the optimization of intermolecular interactions. In more complex derivatives, such as 9,10-bis(phenylethynyl)anthracene (B116448), molecules are found to stack into columns through intermolecular π-π interactions. chinesechemsoc.org For fluorinated analogs like 1,2-bis[2-(2,3,4,5-tetrafluorophenyl)ethynyl]benzene, π-stacked molecules are a dominant feature, with a typical π–π separation of 3.6 Å. iucr.org

Table 1: Selected Crystallographic and Conformational Data for this compound Derivatives

| Compound | Crystal System | Space Group | Key Dihedral Angle (°C) | Reference |

|---|---|---|---|---|

| 1,2-Dimethyl-4,5-bis(phenylethynyl)benzene | Orthorhombic | Pbcn | 3.8(1) (Central to terminal ring) | iucr.org |

| 1,2-bis[2-(2,3,4,5-tetrafluorophenyl)ethynyl]benzene | Monoclinic | P21/c | 13.01(6) and 9.63(6) (Intramolecular H-bonded rings) | iucr.org |

| 9,10-bis(phenylethynyl)anthracene (Phase A) | Monoclinic | C2/c | 4.33 (Benzene to anthracene) | chinesechemsoc.org |

| 9,10-bis(phenylethynyl)anthracene (Phase B) | Orthorhombic | Pbcn | 25.8 (Benzene to anthracene) | chinesechemsoc.org |

Analysis of Intermolecular Interactions in Solid State

The crystal packing of this compound is stabilized by a network of non-covalent intermolecular interactions. These weak forces, including π-π stacking and C-H···π interactions, dictate the supramolecular architecture and physical properties of the material in the solid state. uh.edu

π-π Stacking: A predominant interaction in conjugated aromatic systems is π-π stacking, where the electron-rich π systems of adjacent molecules overlap. In the crystal structure of 1,2-bis[2-(2,3,4,5-tetrafluorophenyl)ethynyl]benzene, fingerprint plots derived from Hirshfeld surface analysis show C⋯C contacts with a high frequency at distances corresponding to a π–π separation of 3.6 Å, which is typical for this type of interaction. iucr.org Similarly, in a polymorph of 9,10-bis(phenylethynyl)anthracene, molecules stack into columns with a vertical π-stacking distance of 3.41 Å. chinesechemsoc.org Another polymorph of the same compound shows a larger separation of 3.65 Å. chinesechemsoc.org These interactions are crucial for the cohesion of the crystal lattice.

C-H···π Interactions: Another significant stabilizing force is the C-H···π interaction, where a C-H bond acts as a hydrogen bond donor to the π-electron cloud of an aromatic ring or an alkyne group. In the crystal structure of 1,2-dimethyl-4,5-bis(phenylethynyl)benzene, weak C-H···π interactions are explicitly observed. iucr.org In substituted 1,4-bis(phenylethynyl)benzene derivatives, these face-to-edge interactions exhibit contact distances ranging from 2.74 to 2.89 Å. nih.gov Notably, interactions can occur not only with the benzene rings but also with the π-system of the carbon-carbon triple bond. nih.govresearchgate.net For instance, C-H···π contacts involving the C≡C bond have been reported with distances between 2.79 and 2.87 Å. nih.gov These directional interactions contribute to the formation of specific packing arrangements, such as the herringbone motif. iucr.orgiucr.org

The collective effect of these varied intermolecular forces, including π-π stacking and C-H···π interactions, results in a highly ordered and stable three-dimensional network in the crystalline state. uh.edu

Electronic Structure and Photophysical Dynamics

Computational Studies on Electronic Structure

Theoretical calculations have provided deep insights into the electronic landscape of BPEB, elucidating the nature of its frontier molecular orbitals, excited states, and conformational flexibility.

Density Functional Theory (DFT) has been employed to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For a derivative of 1,2-bis(phenylethynyl)benzene, DFT calculations at the B3LYP/6-31G(d) level of theory determined the HOMO and LUMO energies to be -4.94 eV and -1.22 eV, respectively, resulting in a HOMO-LUMO gap of 3.72 eV. kyushu-u.ac.jp These frontier orbitals were found to be delocalized over the this compound moiety and the aminophenyl groups. kyushu-u.ac.jp Further studies on related systems have shown that the introduction of different substituents can significantly alter the HOMO and LUMO energy levels. researchgate.netscispace.com For instance, the strong electron-withdrawing nature of an o-carborane (B102288) unit can lower both the HOMO and LUMO energy levels. scispace.com The choice of DFT functional and basis set can also influence the calculated energy levels. acs.orgjst.go.jp

Table 1: Calculated HOMO-LUMO Energy Levels for a this compound Derivative

| Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| DFT (B3LYP/6-31G(d)) | -4.94 | -1.22 | 3.72 |

Data sourced from a study on an amino group-substituted this compound derivative. kyushu-u.ac.jp

Time-Dependent Density Functional Theory (TDDFT) is a powerful tool for investigating the excited states and optical properties of molecules like BPEB. TDDFT calculations have been used to simulate UV-Visible absorption spectra and have shown good agreement with experimental data. For a doubly bridged 1,4-bis(phenylethynyl)benzene (B159325), TDDFT calculations at the CAM-B3LYP level predicted the first excitation energy to be 3.83 eV (324 nm), which aligns well with the experimental absorption maximum. researchgate.net TDDFT has also been instrumental in understanding the two-photon absorption (TPA) properties of tetrakis(phenylethynyl)benzene derivatives, where the molecular orbitals of these larger systems can be derived from the linear combinations of the MOs of two crossing BPEB units. acs.org The accuracy of TDDFT calculations is dependent on the chosen functional, with some functionals providing better correlation with experimental values than others. mdpi.comresearchgate.net

The extent of π-electron conjugation in BPEB is a key determinant of its electronic properties. The strength of this conjugation can be quantified by the energy difference between the planar and perpendicular conformations of the phenyl rings. aip.orgaip.org Spectroscopic studies on jet-cooled 1,4-bis(phenylethynyl)benzene have determined this strength to be 293 cm⁻¹ (3.51 kJ/mol) in the ground state and significantly larger, at 1549 ± 73 cm⁻¹, in the first excited state. aip.orgaip.orgnih.gov This increase indicates a more rigid and planar structure in the excited state. The time-dependent peak positions of high-frequency vibrations, observed through Ultrafast Raman Loss Spectroscopy, provide further information on the extent of conjugation during different phases of excited-state relaxation. dntb.gov.ua

BPEB exhibits conformational flexibility due to the rotation of the phenyl rings. In the ground state, the torsional barrier is known to be low, leading to a mixture of different rotamers in solution at room temperature. dntb.gov.uaresearchgate.net Computational studies have explored these conformational landscapes. For the related 1,4-bis(phenylethynyl)benzene, the most stable conformation is planar. aip.orgaip.org In a doubly bridged derivative, X-ray crystallography revealed twist angles of 40° and 44° between the phenyl rings. researchgate.net In the excited state, the torsional barrier is calculated to be much higher, which promotes a planarization of the molecule. dntb.gov.uaresearchgate.net This excited-state planarization is believed to be responsible for the high fluorescence quantum yield of BPEB. dntb.gov.ua Quantum-chemical calculations have been performed to investigate the twisting and bending of the phenyl groups in photo-excited states. rsc.org

Spectroscopic Probes of Electronic States

Experimental spectroscopic techniques are vital for validating theoretical models and directly observing the electronic transitions and dynamics in BPEB.

UV-Visible absorption spectroscopy is a fundamental technique for characterizing the electronic transitions in molecules. The absorption spectrum of BPEB and its derivatives typically shows characteristic bands corresponding to π-π* transitions. For instance, derivatives of this compound exhibit two main absorption features: one assigned to the diphenylacetylene (B1204595) unit and another at longer wavelengths corresponding to the extended conjugation through the ortho-phenylene group. rsc.org In a doubly bridged 1,4-bis(phenylethynyl)benzene derivative, the maximum absorption wavelength (λmax) in n-hexane was observed at 325 nm. researchgate.netresearchgate.net The solvent environment can influence the absorption spectrum; studies on related foldamer systems show different aggregation states and corresponding spectral shifts in different solvents like THF and chloroform (B151607). rsc.org The introduction of substituents can also lead to bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima. scispace.compsu.edu

Table 2: UV-Visible Absorption Data for BPEB Derivatives

| Derivative | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| Doubly bridged 1,4-bis(phenylethynyl)benzene | n-hexane | 325 | researchgate.netresearchgate.net |

| This compound derivative (substructure of larger propeller) | Not specified | ~330 (shoulder) | rsc.org |

| 1,2-Bis(4-formylphenylethynyl)benzene | THF | Not specified | psu.edu |

This table presents a selection of reported absorption maxima for BPEB and its derivatives to illustrate the range of electronic transitions.

Fluorescence Excitation and Dispersed Fluorescence Spectroscopy

Fluorescence excitation and single-vibronic-level (SVL) dispersed fluorescence spectroscopy have been instrumental in characterizing the electronic and vibrational states of BPEB isomers. For the 1,4-isomer (1,4-BPEB), these techniques, particularly when applied to jet-cooled molecules, have provided detailed insights into its π-electron conjugation and large-amplitude torsional motions. aip.org The fluorescence excitation spectrum of jet-cooled 1,4-BPEB reveals the transition to the lowest excited singlet state (S₁). aip.org Under cold jet conditions (vibrational temperature < 4.0 K), the spectrum shows well-resolved vibronic bands, while warmer conditions (vibrational temperature = 12.5 K) allow for the observation of hot bands. aip.org Analysis of these spectra helps in assigning vibrational frequencies and understanding the geometry of the molecule in its excited state. aip.org

The vibronic structure observed in the electronic absorption and fluorescence spectra of BPEB is attributed to progressions and combinations of several vibrational modes related to the phenyl ring and the acetylenic groups. acs.org The fluorescence quantum yield of BPEB is notably high, a characteristic that has been linked to the planarization of the molecule in the excited state. dntb.gov.uanih.govresearchgate.net In the ground state, BPEB exists as a mixture of non-planar rotamers due to a low torsional barrier. dntb.gov.uanih.govresearchgate.net Upon photoexcitation, these rotamers undergo structural reorganization to a more planar conformation, which is believed to be responsible for the high fluorescence quantum yield. dntb.gov.uanih.govresearchgate.net

For related compounds like 1,3,5-tris(phenylethynyl)benzene (B53748) (TPB), time-resolved fluorescence spectroscopy has identified two fluorescence components: a short-lived component of 150 fs and a long-lived one of 10 ns. acs.org The short-lived component is assigned to an excited singlet state localized on a single phenylethynyl moiety with a non-planar structure. acs.org

| Parameter | Value/Observation | Compound | Reference |

| Vibrational Temperature (Cold Jet) | < 4.0 K | 1,4-BPEB | aip.org |

| Vibrational Temperature (Warm Jet) | 12.5 K | 1,4-BPEB | aip.org |

| Short-lived Fluorescence Component | 150 fs | TPB | acs.org |

| Long-lived Fluorescence Component | 10 ns | TPB | acs.org |

Ultrafast Transient Absorption Spectroscopy for Excited State Dynamics

Ultrafast transient absorption (fs-TA) spectroscopy is a powerful tool for probing the intricate dynamics of BPEB in its excited state. Studies using fs-TA have revealed multi-exponential decay behavior, indicating complex structural dynamics. dntb.gov.uanih.govresearchgate.net These dynamics are associated with the conformational relaxation of different rotamers of BPEB. acs.org

Specifically, excitation wavelength-dependent fs-TA measurements have distinguished the relaxation dynamics of middle-ring and terminal-ring twisted conformers. acs.org The middle-ring twisted conformers relax on a femtosecond timescale (400–600 fs), while the terminal-ring twisted conformers relax on a picosecond timescale (20–24 ps). acs.org This difference in relaxation times is attributed to the different torsional barriers and pathways for planarization. The middle-ring twisted conformer undergoes femtosecond torsional planarization, whereas the terminal rings relax more slowly. acs.org

The fs-TA data is often complemented by Ultrafast Raman Loss Spectroscopy (URLS), which provides insights into the vibrational dynamics during these relaxation processes. dntb.gov.uanih.govresearchgate.net Following photoexcitation, a gradual increase in the intensity of Raman bands is observed, which reflects the structural reorganization from non-planar to planar conformations. dntb.gov.uanih.govresearchgate.net The time-dependent peak positions of high-frequency vibrations, such as the C≡C and C=C stretching modes, offer additional information about the extent of conjugation during different phases of excited-state relaxation. nih.gov A rapid, sub-picosecond decrease in peak frequency is followed by a slower increase, indicating changes in bond strengths and conjugation. nih.gov The C≡C bond appears to respond more quickly to structural reorganization than the C=C bonds. nih.gov

| Conformer | Relaxation Timescale | Technique | Reference |

| Middle-ring twisted | 400–600 fs | fs-TA | acs.org |

| Terminal-ring twisted | 20–24 ps | fs-TA | acs.org |

Investigation of Dark πσ* States and Electronic Relaxation

The photochemistry of oligo(phenylethynyl)benzenes is significantly influenced by the presence and accessibility of dark electronic states, particularly those of πσ* character. aip.orgrsc.org Quantum-chemical calculations have been employed to investigate the role of these states in the electronic relaxation pathways of BPEB and its derivatives. rsc.org While direct spectroscopic observation of these dark states is challenging, their influence is inferred from the photochemical behavior of the molecules. rsc.org

For instance, the different optical properties and photochemistry of 1,4-BPEB compared to its smaller relative, diphenylacetylene, can be rationalized by considering the involvement of such dark states. rsc.org Theoretical studies suggest that twisting an outer phenyl ring of 1,4-BPEB can alter the potential energy surfaces and make its photochemistry more similar to that of diphenylacetylene. rsc.org The role of a dark πσ* state in the electronic relaxation of 1,4-BPEB has been a subject of investigation, although detailed experimental characterization remains an area of active research. aip.org

Photochemistry and Photodecomposition Processes

The photochemical behavior of this compound and its isomers is rich and complex, involving various relaxation pathways, including photodecomposition and the population of triplet excited states.

Photodecomposition Dynamics and Mechanisms

Studies on peroxide derivatives of 1,4-bis(phenylethynyl)benzene (BPB) have provided significant insights into the photodecomposition mechanisms. nih.gov In these systems, the BPB chromophore absorbs light, and the excitation energy can lead to the cleavage of the peroxide's weak oxygen-oxygen bond. nih.gov This process occurs directly from the singlet excited state with high efficiency (60%) and on an ultrafast timescale, with a rate constant of 3.6 x 10¹¹ s⁻¹. nih.gov This rapid decomposition channel significantly reduces the fluorescence quantum yield. nih.gov

The initial photodecomposition step results in the formation of aroyloxyl radicals. nih.gov This is followed by a slower decarboxylation step, leading to the formation of CO₂, which has been observed using nanosecond transient IR spectroscopy with a formation rate of 2.5 x 10⁶ s⁻¹. nih.gov The transient IR spectra of the excited state of the BPB chromophore and the aroyloxyl radical show a red shift in the acetylene (B1199291) triple bond absorption, indicating a decrease in bond order and significant structural changes induced by the delocalization of the excitation energy. nih.gov

Irradiation of this compound has been shown to lead to the formation of azulene (B44059) derivatives. mdpi.com

| Process | Rate Constant / Efficiency | Product(s) | Technique | Reference |

| O-O bond cleavage | 3.6 x 10¹¹ s⁻¹ (60% efficiency) | Aroyloxyl radicals | Ultrafast visible transient absorption | nih.gov |

| Decarboxylation | 2.5 x 10⁶ s⁻¹ | CO₂ | Nanosecond transient IR | nih.gov |

Triplet Excited State Population Channels

The triplet excited state of BPEB derivatives can be populated through several channels. Intersystem crossing (ISC) from the singlet excited state is a common pathway. For instance, attaching phenyl ester moieties to the 1,4-BPB core accelerates ISC (k = 2.8 x 10⁸ s⁻¹) and consequently reduces the fluorescence quantum yield. nih.gov

In some systems, particularly donor-acceptor substituted BPEA (9,10-bis(phenylethynyl)anthracene), triplet states can be formed through charge recombination. acs.org In polar solvents, photoexcitation can lead to a symmetry-breaking charge-separated state, which then recombines to populate the triplet state. acs.org This pathway has been identified as a significant source of triplet formation in BPEA dimers and trimers, rather than singlet fission. acs.org

Furthermore, studies on peroxide-containing BPB derivatives suggest an additional population channel for the triplet excited state from upper singlet states. nih.gov This proposed mechanism is based on the analysis of the rates of various photophysical and photochemical processes. nih.gov In 1,4-dibromo-2,5-bis(phenylethynyl)benzene, a long-lived phosphorescence emission is detectable at 77 K, which is characteristic of emission from the triplet state. dur.ac.uk

| Population Channel | Compound/System | Observation/Rate | Reference |

| Intersystem Crossing (ISC) | Phenyl ester substituted 1,4-BPB | k = 2.8 x 10⁸ s⁻¹ | nih.gov |

| Charge Recombination | BPEA dimer/trimer in polar solvents | Triplet formation from charge-separated state | acs.org |

| From Upper Singlet States | Peroxide-containing 1,4-BPB | Proposed mechanism | nih.gov |

| Phosphorescence | 1,4-dibromo-2,5-bis(phenylethynyl)benzene | Long-lived emission at 77 K | dur.ac.uk |

Supramolecular Assembly and Self Organization

π-Stacking Interactions and Molecular Alignment

π-stacking is a primary force in the self-assembly of BPEB derivatives. The extensive π-conjugated system of these molecules facilitates face-to-face stacking, leading to the formation of ordered aggregates. In derivatives of 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA), a molecule with a similar extended aromatic core, H-type face-to-face π-stacks are observed. ljmu.ac.uk The efficiency of this stacking can be modulated by the introduction of substituents. For instance, the presence of four methoxy (B1213986) groups on the terminal benzene (B151609) rings of a 1,4-bis(phenylethynyl)benzene (B159325) derivative fixes the π-stacking geometry, resulting in a zigzag molecular network. nih.goviucr.org In these structures, the interplanar and centroid-centroid distances between the stacked benzene rings are approximately 3.50 Å and 3.57 Å, respectively. nih.goviucr.org

Energy decomposition analysis has shown that dispersive interactions are the major contributors (50-60%) to the attractive forces in these π-stacked systems. researchgate.net The nature of substituents on the phenyl rings can influence the strength of these interactions. Both electron-donating and electron-withdrawing substituents have been found to increase π-π interactions. researchgate.net

Hydrogen-Bonding Networks in Supramolecular Structures